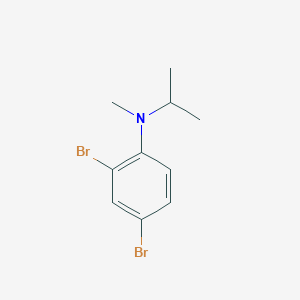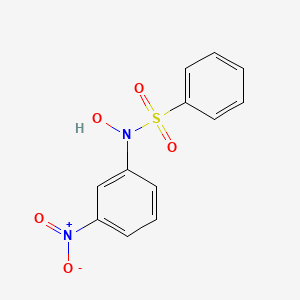
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is a chemical compound with the molecular formula C6H7NO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonamide group, which is linked to a nitrophenyl group through an N-hydroxy linkage.
Preparation Methods
The synthesis of Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with hydroxylamine to form N-hydroxybenzenesulfonamide. This intermediate is then reacted with 3-nitroaniline under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Scientific Research Applications
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and bacteria.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt the metabolic processes in cancer cells and bacteria, leading to their death. The molecular targets include the active sites of carbonic anhydrase enzymes, where the compound binds and prevents their normal function .
Comparison with Similar Compounds
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- can be compared with other similar compounds such as:
Benzenesulfonamide, N-hydroxy-: This compound lacks the nitrophenyl group and has different reactivity and applications.
Benzenesulfonamide, N-(3-nitrophenyl)-: This compound lacks the N-hydroxy group, which affects its chemical properties and biological activity.
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)-: This isomer has the nitro group in a different position, leading to variations in its reactivity and applications.
Properties
CAS No. |
62918-91-6 |
|---|---|
Molecular Formula |
C12H10N2O5S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
N-hydroxy-N-(3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10N2O5S/c15-13(16)10-5-4-6-11(9-10)14(17)20(18,19)12-7-2-1-3-8-12/h1-9,17H |
InChI Key |
DNPYWQTUUHOWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)

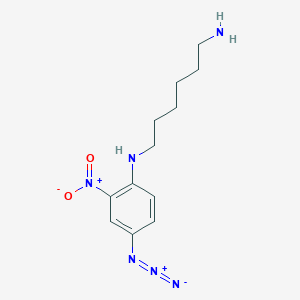


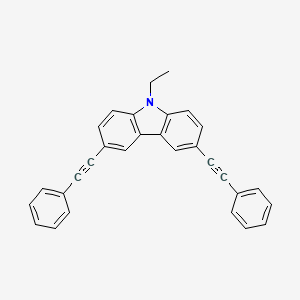
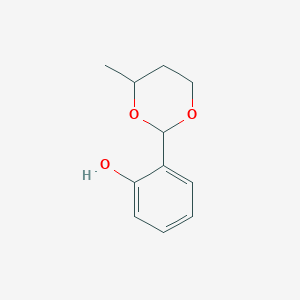
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
![5,6-Dihydro-3H-[1,3]thiazolo[4,3-a]isoquinoline-8,9-diol](/img/structure/B14499699.png)
![3-{[2-(Pyridin-3-yl)piperidin-1-yl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B14499704.png)
